molecular formula C17H27N5O3S B11495698 2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide

2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide

Cat. No.: B11495698
M. Wt: 381.5 g/mol
InChI Key: VJTSJNFYFWSDIS-UHFFFAOYSA-N
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Description

2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.

    Introduction of the Butyl and Dimethyl Groups: The butyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents under controlled conditions.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the intermediate with a thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring or the sulfanyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide has several scientific research applications:

    Medicinal Chemistry: Due to its structural similarity to biologically active purine derivatives, it is studied for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.

    Chemical Biology: It serves as a tool compound in chemical biology to investigate the role of purine derivatives in various biological processes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes involved in purine metabolism, leading to altered cellular functions.

    Receptors: It may bind to purine receptors, modulating signaling pathways and physiological responses.

    Cellular Pathways: The compound can influence various cellular pathways, including those related to cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its butyl and diethylacetamide groups contribute to its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H27N5O3S

Molecular Weight

381.5 g/mol

IUPAC Name

2-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C17H27N5O3S/c1-6-9-10-22-13-14(19(4)17(25)20(5)15(13)24)18-16(22)26-11-12(23)21(7-2)8-3/h6-11H2,1-5H3

InChI Key

VJTSJNFYFWSDIS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(N=C1SCC(=O)N(CC)CC)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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